molecular formula C20H16N2 B3053236 2-benzhydryl-1H-benzo[d]imidazole CAS No. 5228-77-3

2-benzhydryl-1H-benzo[d]imidazole

Cat. No.: B3053236
CAS No.: 5228-77-3
M. Wt: 284.4 g/mol
InChI Key: LJAKIPHFUHHTOQ-UHFFFAOYSA-N
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Description

General Significance of Benzimidazole (B57391) Heterocycles in Chemical Research

Benzimidazole, a heterocyclic aromatic compound, is formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. srrjournals.comijpsr.comrsc.orgijdrt.com This fundamental structure is not only prevalent in nature, with the most common example being N-ribosyldimethyl benzimidazole, a key component of vitamin B12, but it also serves as a "privileged scaffold" in medicinal chemistry. srrjournals.comresearchgate.netresearchgate.net The term "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. researchgate.net

The versatility of the benzimidazole nucleus has led to its incorporation into a wide array of pharmacologically active compounds. impactfactor.orgnih.govijpcbs.comresearchgate.net These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. srrjournals.comimpactfactor.orgeurekaselect.comnih.govresearchgate.net The ease of synthesis and the ability to introduce various substituents at different positions of the benzimidazole ring allow for the fine-tuning of its biological and chemical properties. researchgate.netnih.gov Beyond its medicinal applications, the benzimidazole framework is also utilized in materials science, finding use in polymers, dyes, and as ligands in catalysis. rsc.orgnih.govtandfonline.com

Structural Characteristics and Chemical Importance of 2-Substituted Benzimidazoles

The substitution pattern on the benzimidazole ring significantly influences its properties. The 2-position of the benzimidazole ring is a particularly common site for substitution, leading to a class of compounds known as 2-substituted benzimidazoles. longdom.orgresearchgate.netrsc.org The introduction of different functional groups at this position can dramatically alter the molecule's electronic and steric properties, thereby influencing its reactivity and biological activity. impactfactor.orgnih.gov

The synthesis of 2-substituted benzimidazoles is often achieved through the condensation reaction of o-phenylenediamine (B120857) with various carboxylic acids or aldehydes. researchgate.netrsc.orgnih.govacs.org This straightforward synthetic accessibility has contributed to the extensive exploration of this class of compounds. researchgate.net The nature of the substituent at the 2-position can range from simple alkyl or aryl groups to more complex heterocyclic moieties, each imparting unique characteristics to the final molecule. longdom.orgacs.org This structural diversity is a key reason for the chemical importance of 2-substituted benzimidazoles, as it allows for the creation of a vast library of compounds with a wide range of potential applications. impactfactor.orgnih.gov

Rationale for Academic Investigation of 2-Benzhydryl-1H-benzo[d]imidazole and its Derivatives

Research into this compound and its derivatives is driven by the quest for novel compounds with enhanced or specific biological activities. The introduction of the benzhydryl moiety can lead to increased binding affinity to certain receptors or enzymes. For instance, studies have explored the potential of such derivatives in various therapeutic areas, leveraging the structural and electronic characteristics imparted by the benzhydryl group. The investigation of these derivatives allows researchers to probe structure-activity relationships, leading to a deeper understanding of how molecular architecture translates into biological function.

Properties

IUPAC Name

2-benzhydryl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H16N2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-21-17-13-7-8-14-18(17)22-20/h1-14,19H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAKIPHFUHHTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200307
Record name 1H-Benzimidazole, 2-(diphenylmethyl)- (9CI)
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Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-77-3
Record name 2-(Diphenylmethyl)benzimidazole
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Record name 2-(Diphenylmethyl)benzimidazole
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Record name 1H-Benzimidazole, 2-(diphenylmethyl)- (9CI)
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Record name 2-BENZHYDRYL-1H-BENZOIMIDAZOLE
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Ii. Synthetic Methodologies and Chemical Reaction Analysis

Direct Synthesis Approaches for 2-Substituted Benzimidazoles

Direct synthesis methods are the most common routes to 2-substituted benzimidazoles and typically involve the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile. nih.govmdpi.com

The reaction between o-phenylenediamine and various carbonyl-containing compounds is a cornerstone of benzimidazole (B57391) synthesis. thieme-connect.comnih.gov This approach, often referred to as the Phillips-Ladenburg reaction, offers a versatile and straightforward route to a wide array of 2-substituted benzimidazoles. mdpi.com

The condensation of o-phenylenediamine with aldehydes is a widely employed method for the synthesis of 2-substituted benzimidazoles. nih.govnih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to yield the final benzimidazole product. nih.govorientjchem.org To synthesize 2-benzhydryl-1H-benzo[d]imidazole, diphenylacetaldehyde (B122555) would be the required aldehyde, which is less common than benzaldehyde. However, the general principle remains the same. The reaction is often facilitated by a catalyst and an oxidizing agent. nih.gov

A variety of catalytic systems have been developed to promote this transformation under milder conditions and with higher efficiency. These include both homogeneous and heterogeneous catalysts. For instance, supported gold nanoparticles (Au/TiO2) have been shown to be effective for the selective reaction between o-phenylenediamine and aldehydes at ambient conditions. nih.govmdpi.com Other reported catalysts include copper(II) hydroxide, lanthanum chloride, and various Lewis acids. semanticscholar.org The choice of solvent can also influence the reaction outcome, with methanol (B129727), ethanol, and chloroform (B151607) being commonly used. rsc.orgnih.gov

Aldehyde/KetoneCatalystSolventConditionsProductYield (%)Ref.
BenzaldehydeNH4ClCHCl3Room Temp, 4h2-phenyl-1H-benzo[d]imidazole94 nih.govjyoungpharm.org
4-MethylbenzaldehydeAu/TiO2CHCl3:MeOH (3:1)Ambient2-(p-tolyl)-1H-benzo[d]imidazoleHigh nih.gov
Various AldehydesMgO@DFNSEthanolAmbient2-substituted benzimidazolesGood to Excellent rsc.orgrsc.org
3,4,5-TrimethoxybenzaldehydeLaCl3Acetonitrile2-4h2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole85-95 semanticscholar.org
4-Chlorobenzaldehydetert-Butyl nitriteTetrahydrofuran25°C, 0.5h2-(4-chlorophenyl)benzimidazole80 semanticscholar.org

The condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as esters, anhydrides, and acid chlorides, is another classical and widely used method for preparing 2-substituted benzimidazoles. ijariie.comnih.govmdpi.commdpi.com To obtain this compound via this route, diphenylacetic acid or its derivatives would be the necessary starting material.

This reaction, known as the Phillips condensation, typically requires harsh conditions, such as high temperatures (150-250 °C) and the presence of a strong acid like hydrochloric acid or polyphosphoric acid, to drive the dehydration and cyclization process. nih.govmdpi.com However, recent research has focused on developing milder and more efficient methods. For example, microwave irradiation has been utilized to prepare benzimidazole derivatives from carboxylic acids and o-phenylenediamine under catalyst-free conditions, offering an economical and environmentally friendly alternative. thieme-connect.com The use of ammonium (B1175870) chloride as a catalyst at more moderate temperatures (80-90°C) has also been reported to give good yields of 2-substituted benzimidazoles. ijariie.comsemanticscholar.org

Carboxylic Acid DerivativeCatalyst/ConditionsProductYield (%)Ref.
Various Aromatic AcidsNH4Cl, 80-90°C2-Aryl-1H-benzimidazoles72-90 ijariie.comsemanticscholar.org
Monocarboxylic AcidsMicrowave, Catalyst-free2-Substituted benzimidazolesGood thieme-connect.com
Carboxylic Acids4N HCl, 80°C2-Substituted benzimidazoles- jocpr.com
Dicarboxylic Acids4N HCl, 80°C2-Substituted benzimidazoles- jocpr.com

Modern synthetic chemistry has seen the emergence of carbon-nitrogen (C-N) cross-coupling reactions as a powerful tool for the formation of N-heterocycles. While less common for the direct synthesis of the benzimidazole core starting from o-phenylenediamine, these methods are crucial for the N-functionalization of the benzimidazole ring. However, some strategies utilize C-N coupling for the ring closure. For instance, copper-catalyzed three-component coupling reactions have been developed for the preparation of 1,2-substituted benzimidazoles. nih.gov Palladium-catalyzed direct C-H arylation of benzimidazoles with aryl chlorides is another example of C-N bond formation, although this is a post-functionalization method rather than a de novo synthesis of the ring. organic-chemistry.org

Intramolecular cyclization represents an alternative strategy for the synthesis of benzimidazoles. These methods often involve the formation of a key intermediate that subsequently undergoes cyclization to form the benzimidazole ring. One such approach is the thermal decomposition of 2-azidoaminobenzenes in the presence of an aldehyde. tandfonline.com This reaction likely proceeds through the in-situ formation of an imine, followed by nitrene formation from the azide (B81097) and subsequent electrocyclization to yield the 2-substituted benzimidazole. tandfonline.com

Another strategy involves the intramolecular C-H amidation of crude imines, which are formed from the condensation of o-phenylenediamine and aldehydes. organic-chemistry.org This transition-metal-free cyclization can be achieved using molecular iodine under basic conditions. organic-chemistry.org Furthermore, nickel-catalyzed intramolecular C-H cyclization of benzimidazoles with alkenes has been developed, offering a route to polycyclic imidazole (B134444) systems. chemistryviews.org

Condensation Reactions of o-Phenylenediamine.

Catalytic Systems and Reaction Conditions in Synthesis

The development of efficient catalytic systems has been a major focus in improving the synthesis of 2-substituted benzimidazoles. A wide variety of catalysts, ranging from simple inorganic salts to complex organometallic compounds and nanoparticles, have been investigated. nih.govrsc.orgresearchgate.net

Lewis acids such as ZrCl4, SnCl4, and TiCl4 have been used to catalyze the condensation of o-phenylenediamine with ortho esters. ijariie.com Metal oxides like ZrO2–Al2O3 and MgO@DFNS have been employed as solid acid catalysts, offering advantages such as recyclability. rsc.orgnih.gov Nanoparticles, including TiO2 P25 and gold nanoparticles on various supports (e.g., TiO2, Al2O3, ZnO), have shown high catalytic activity under mild conditions. nih.govmdpi.comnih.gov

Reaction conditions are also a critical factor. While traditional methods often required high temperatures and harsh acidic or basic conditions, many modern protocols aim for milder and more environmentally friendly approaches. rsc.org The use of microwave irradiation and ultrasound has been shown to accelerate reactions and improve yields. thieme-connect.comrsc.org Solvent-free conditions are also being explored to reduce environmental impact. nih.govrsc.org The choice of oxidant is also important in reactions involving oxidative cyclization, with options ranging from molecular oxygen to hydrogen peroxide and sodium metabisulfite (B1197395). nih.govnih.govrsc.org

CatalystReactantsReaction ConditionsKey FeaturesRef.
H2O2/TiO2 P25 nanoparticles1,2-Phenylenediamines, Aromatic aldehydesSolvent-freeExcellent yields nih.govrsc.org
[PVP-SO3H]HSO4o-Phenylenediamines, AldehydesEtOH at RT or solvent-free at 80°CReusable solid acid catalyst, excellent yields nih.govrsc.org
MgCl2·6H2Oo-Phenylenediamines, Aldehydes-High yields, short reaction times nih.gov
ZrO2–Al2O3o-Phenylenediamines, AldehydesThermal conditionsRecyclable solid acid catalyst, good yields nih.gov
Au/TiO2o-Phenylenediamine, AldehydesCHCl3:MeOH (3:1), AmbientHigh yields, mild conditions, reusable catalyst nih.govmdpi.com
Co(II) complexAromatic diamines, Primary alcoholsMild conditionsDehydrogenative coupling, good to excellent yields rsc.org
FeCl3/Al2O3o-Phenylenediamines, Aldehydes-Efficient, supported catalyst semanticscholar.org
Ammonium Chlorideo-Phenylenediamine, Carbonyl compoundsCHCl3, Room TempEnvironmentally benign, good to excellent yields nih.gov

Acidic Catalysis (e.g., Acetic Acid, Polyphosphoric Acid)

Acid catalysts are frequently employed to facilitate the cyclocondensation reaction that forms the benzimidazole ring. These catalysts activate the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine.

Acetic Acid: Glacial acetic acid can serve as both a catalyst and a solvent in the synthesis of 2-substituted benzimidazoles. It promotes the reaction between o-phenylenediamine and aldehydes. rsc.org However, reactions in acetic acid may require elevated temperatures and can sometimes lead to the formation of byproducts.

Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent and an effective catalyst for the cyclocondensation of o-phenylenediamines with carboxylic acids to form 2-substituted benzimidazoles. nih.gov For instance, 2-(N-benzylpyrrolyl)-benzimidazoles have been synthesized by the cyclocondensation of N-benzyl-2-pyrrole carboxylic acids and 4-substituted-1,2-phenylenediamines using PPA as the condensing agent. nih.gov While effective, the use of PPA often necessitates harsh reaction conditions and can present challenges in product purification. nih.gov

Other Acid Catalysts: Other acidic catalysts such as p-toluenesulfonic acid and phosphoric acid have also been utilized. nih.govnih.gov Phosphoric acid, in particular, has been demonstrated as an eco-friendly homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aromatic aldehydes in methanol under thermal conditions, offering excellent yields and mild reaction conditions. nih.govresearchgate.net

Nanocatalytic Systems (e.g., Nano Montmorillonite (B579905) Clay)

In recent years, nanocatalysts have gained prominence in organic synthesis due to their high surface area, reusability, and often enhanced catalytic activity.

Nano Montmorillonite Clay: Montmorillonite K10 (MK10), a type of clay, has been identified as an efficient and eco-sustainable heterogeneous catalyst for the synthesis of benzimidazole derivatives. mdpi.com Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on its surface. mdpi.com The use of MK10 can lead to high yields of 1,2-disubstituted benzimidazoles, such as 1-benzyl-2-phenyl-benzimidazole, under microwave irradiation. mdpi.com This method is advantageous due to its low cost, ease of handling, and the possibility of catalyst recycling. mdpi.com Other studies have explored acid-treated montmorillonite clay and ZrOCl₂·nH₂O supported on montmorillonite K10 for benzimidazole synthesis. mdpi.com

Other Nanocatalysts: Nano-Fe₂O₃ and ZnO nanoparticles have also been employed as efficient catalysts for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. rsc.orgnih.gov These nanocatalytic methods often offer advantages such as high efficiency, the use of aqueous reaction media, and catalyst recyclability. rsc.orgnih.gov

Transition-Metal-Free and Green Chemistry Approaches

The development of transition-metal-free and green synthetic methods is a major focus in modern chemistry to minimize environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields. wisdomlib.org The synthesis of various benzimidazole derivatives has been successfully achieved using microwave-assisted methods, which offer advantages like precise temperature control and rapid, uniform heating. wisdomlib.orgrjptonline.org

Solvent-Free and Catalyst-Free Conditions: In some cases, the synthesis of benzimidazole derivatives can be performed under solvent-free and even catalyst-free conditions. rsc.org For example, the reaction of o-phenylenediamines with acyclic ketones to produce 2,3-dihydro-1H-benzo[d]imidazoles has been achieved without any solvent or catalyst. rsc.org

Ionic Liquids: Ionic liquids, such as [BMIM]HSO₄, have been investigated as alternative reaction media and catalysts for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles, providing excellent yields and purity. mdpi.com

Role of Oxidizing Agents (e.g., Benzoquinone, Mercuric Oxide)

In syntheses starting from o-phenylenediamine and aldehydes, an oxidizing agent is often required to facilitate the final aromatization step to form the benzimidazole ring.

Benzoquinone: 1,4-benzoquinone (B44022) is a commonly used oxidizing agent in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. nih.gov It effectively promotes the oxidative cyclization to afford the desired benzimidazole derivatives in good yields. nih.gov For instance, it has been used in the synthesis of 2,5-disubstituted furan (B31954) derivatives bearing a benzimidazole nucleus. nih.gov

Mercuric Oxide: Historically, mercuric oxide (HgO) has been used as an oxidizing agent in benzimidazole synthesis. nih.gov However, due to its high toxicity, its use has been largely superseded by more environmentally benign alternatives.

Other Oxidizing Agents: A variety of other oxidizing agents have been reported for this transformation, including hydrogen peroxide/HCl, hypervalent iodine reagents, sodium metabisulfite (Na₂S₂O₅), and even air. nih.govorganic-chemistry.org

Derivatization Strategies for this compound and Related Scaffolds

Derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activities. Key strategies include modifications at the N-1 position of the imidazole ring and substitution on the pendant phenyl moieties.

N-Alkylation and N-Acylation Reactions

Modification of the N-H group of the benzimidazole ring is a common and effective derivatization strategy.

N-Alkylation: The nitrogen atom of the imidazole ring can be readily alkylated using various alkyl halides in the presence of a base. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can be employed to facilitate the reaction between the benzimidazole and alkyl bromides in a biphasic system. researchgate.net Sustainable methods for N-alkylation have also been developed using surfactants like SDS in an aqueous basic medium, which can proceed at ambient or slightly elevated temperatures. lookchem.com The choice of base and solvent system can influence the regioselectivity of alkylation in unsymmetrically substituted benzimidazoles. d-nb.info

N-Acylation: Acyl groups can be introduced at the nitrogen atom through reaction with acyl chlorides or anhydrides. For example, N-acylation has been achieved using phenylchloroformate in the presence of potassium hydroxide. connectjournals.com These acylated derivatives can serve as intermediates for further functionalization.

Introduction of Substituents on Phenyl Moieties

Introducing substituents onto the phenyl rings of the benzhydryl group or the benzene (B151609) part of the benzimidazole core allows for fine-tuning of the molecule's properties.

Synthesis from Substituted Precursors: The most straightforward approach to obtaining derivatives with substituted phenyl rings is to start the synthesis with appropriately substituted precursors. This involves using substituted o-phenylenediamines or substituted diphenylacetic acids/benzaldehydes. researchgate.net For example, a variety of 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized by condensing o-phenylenediamine with substituted benzaldehydes. researchgate.net

Post-Synthetic Modification: While direct substitution on the pre-formed this compound is less common, electrophilic aromatic substitution reactions could potentially be employed to introduce functional groups onto the phenyl rings, although controlling the regioselectivity might be challenging.

Multi-Component Reactions for Fused Ring Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net These reactions are distinguished by their high bond-forming efficiency, operational simplicity, and atom economy, making them powerful tools for generating molecular diversity and accessing complex heterocyclic structures like fused benzimidazoles. researchgate.netresearchgate.net

Several MCRs have been developed for the synthesis of fused benzimidazole systems. A notable example is the four-component Ugi-Smiles reaction, which has been utilized to produce fused benzimidazolo-piperazines. nih.govacs.org This protocol is followed by a three-step cascade involving acid-catalyzed cyclization, intramolecular reductive cyclization, and oxidation to yield the final complex structure. nih.gov Another significant approach is the modified Gewald multicomponent reaction. This method uses 2-(cyanomethyl)-benzimidazoles, various aldehydes, and elemental sulfur in a one-pot synthesis to produce 2-aminothiophene-linked benzimidazoles. researchgate.net

The versatility of MCRs allows for the creation of extensive libraries of compounds from readily available starting materials. researchgate.net Strategies often involve post-MCR modifications, such as the Ugi-Deprotection-Cyclization (UDC) strategy, which further expands the structural diversity of the resulting fused systems. researchgate.net

Table 1: Examples of Multi-Component Reactions for Fused Benzimidazoles

Reaction Name/TypeKey ComponentsResulting Fused SystemReference
Ugi-Smiles ReactionAmine, Isocyanide, Carbonyl Compound, PhenolFused Benzimidazolo-piperazines nih.gov
Modified Gewald Reaction2-Cyanomethyl Benzimidazole, Aldehyde, Elemental Sulfur2-Aminothiophene-fused Benzimidazoles researchgate.net
Cyclocondensation of 2-aminobenzimidazole2-Aminobenzimidazole, Isoflavones, MeONaPyrimido[1,2-a]benzimidazoles nih.gov
Three-component CDCBenzoic acid derivatives, Amides, DMSOIsoindolinone Derivatives beilstein-journals.org

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting product formation. The synthesis of the benzimidazole ring is a well-studied process involving cyclocondensation and subsequent aromatization.

The most common and historically significant method for synthesizing 2-substituted benzimidazoles is the Phillips method, which involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. nih.govnih.gov When an aldehyde is used, the proposed mechanism proceeds through several key steps:

Initial Condensation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde (e.g., diphenylacetaldehyde for the synthesis of the title compound). This is followed by dehydration to form a Schiff base intermediate (an imine).

Intramolecular Cyclization: The second, unreacted amino group then performs an intramolecular nucleophilic attack on the imine carbon. This step forms the five-membered imidazole ring, resulting in a non-aromatic 1,2-disubstituted-2,3-dihydro-1H-benzo[d]imidazole intermediate.

Aromatization: The final step is the aromatization of the newly formed ring. This is an oxidative process that can be achieved using various oxidizing agents (e.g., p-benzoquinone, sodium metabisulfite, or even atmospheric oxygen) or through a 1,3-hydride shift followed by elimination. nih.govmdpi.comijfmr.com This step involves the loss of two hydrogen atoms to form the stable, aromatic benzimidazole ring system.

When a carboxylic acid is used instead of an aldehyde, the reaction is thought to proceed through the formation of a monoacyl derivative of the o-phenylenediamine, which then undergoes cyclization and dehydration to form the benzimidazole ring. acs.orgacs.org

The key ring-forming step in benzimidazole synthesis is an intramolecular cyclocondensation. nih.gov This process involves the formation of a C-N bond within the same molecule, transforming a linear intermediate (the Schiff base or monoacyl derivative) into a cyclic dihydrobenzimidazole structure. acs.org This step is typically irreversible as it leads to a thermodynamically stable heterocyclic system.

Once the aromatic benzimidazole ring is formed, it exhibits prototropic tautomerism. The proton on the imidazole nitrogen is not fixed to one position but can rapidly exchange between the two nitrogen atoms (N1 and N3). nih.govresearchgate.net This results in two tautomeric forms that are in equilibrium. For an asymmetrically substituted benzimidazole, these two forms are distinct chemical entities, but for a symmetrically substituted one like the parent 1H-benzimidazole, the tautomers are identical. researchgate.net This tautomeric exchange can occur via an intermolecular mechanism involving another benzimidazole molecule or a protic solvent. nih.gov

The formation of the benzimidazole ring is a sequence of reactions governed by electron movement and the formation of distinct chemical intermediates.

Intermediate Formation: The reaction pathway from o-phenylenediamine and an aldehyde involves at least two key intermediates.

Schiff Base (Imine): Formed from the initial condensation and dehydration between one amino group and the aldehyde. This intermediate contains a C=N double bond which is the site of the subsequent cyclization.

Dihydrobenzimidazole: This is the saturated, non-aromatic heterocyclic intermediate formed after the intramolecular cyclization. It is unstable and readily undergoes oxidation to achieve the stable aromatic state.

In the related synthesis using a carboxylic acid, the crucial intermediate is the N-acyl-o-phenylenediamine . acs.orgacs.org Research has shown that this monoacyl derivative readily undergoes ring closure, whereas the diacetyl derivative does not, confirming the monoacyl compound as the direct precursor to the cyclized product. acs.org

Electron Transfer: The mechanism can be described by a series of electron transfers (arrow-pushing):

Nucleophilic Attack: The process begins with the lone pair of electrons on a primary amine nitrogen of o-phenylenediamine attacking the electrophilic carbonyl carbon of the aldehyde.

Cyclization: After the Schiff base is formed, the lone pair on the second amine nitrogen attacks the electrophilic imine carbon. This represents the key intramolecular electron transfer that closes the ring.

Oxidation/Aromatization: The final stage involves the removal of a hydride ion (H⁻) or a stepwise removal of a proton and two electrons from the dihydro intermediate to establish the aromatic π-system of the benzimidazole ring.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 2-benzhydryl-1H-benzo[d]imidazole, offering precise information about the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) provides data on the chemical environment of the hydrogen atoms (protons) in the molecule. For 2-substituted-1H-benzo[d]imidazoles, the spectra typically show characteristic signals for the aromatic protons of the benzimidazole (B57391) core and the protons of the substituent at the 2-position.

In a typical ¹H NMR spectrum of a 2-substituted benzimidazole, the protons on the benzene (B151609) ring of the benzimidazole moiety (positions 4, 5, 6, and 7) often appear as a complex multiplet or as distinct doublets and multiplets, depending on the solvent and substitution pattern. For instance, in DMSO-d6, the C4-H and C7-H protons can appear as a doublet of doublets around δ 7.52-7.56 ppm, while the C5-H and C6-H protons may present as a multiplet between δ 7.11-7.22 ppm. rsc.org The NH proton of the imidazole (B134444) ring is often observed as a broad singlet at a downfield chemical shift, for example around δ 12.50 ppm in DMSO-d6, due to its acidic nature and potential for hydrogen bonding. rsc.org

The benzhydryl group (-CH(Ph)₂) introduces a methine proton and aromatic protons from the two phenyl rings. The methine proton signal is a key indicator of the benzhydryl substituent. The aromatic protons of the phenyl rings will typically resonate in the aromatic region of the spectrum, often overlapping with the signals from the benzimidazole ring protons.

Table 1: Representative ¹H NMR Spectral Data for Substituted Benzimidazoles

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Methyl-1H-benzo[d]imidazoleDMSO-d612.20 (s, 1H, NH), 7.48-7.42 (dd, 2H, C4-H & C7-H), 7.09-7.06 (m, 2H, C5-H & C6-H), 2.46 (s, 3H, CH₃) rsc.org
2-Ethyl-1H-benzo[d]imidazoleDMSO-d612.13 (s, 1H, NH), 7.47-7.40 (dd, 2H, C4-H & C7-H), 7.07-7.09 (m, 2H, C5-H & C6-H), 2.83-2.78 (q, 2H, J=6.0 Hz, CH₂), 1.31-1.28 (t, 3H, J=6.0 Hz, CH₃) rsc.org
2-Phenyl-1H-benzo[d]imidazoleDMSO-d612.95 (s, 1H, NH), 8.20-8.17 (dd, 2H, C2'-H & C6'-H), 7.63-7.48 (m, 5H, C4-H, C7-H, C3'-H, C4'-H & C5'-H), 7.23-7.19 (m, 2H, C5-H & C6-H) rsc.org
2-(Chloromethyl)-1H-benzo[d]imidazoleDMSO-d612.50 (s, 1H, NH), 7.56-7.52 (dd, 2H, C4-H & C7-H), 7.22-7.11 (m, 2H, C5-H & C6-H), 4.91 (s, 2H, CH₂) rsc.org

This table presents data for related compounds to illustrate typical chemical shifts and coupling patterns. Specific data for this compound was not available in the search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the complete mapping of the carbon framework.

In the ¹³C NMR spectrum of a 2-substituted benzimidazole, the carbon atom at the 2-position (C2) is particularly diagnostic. Its chemical shift is sensitive to the nature of the substituent. For example, the C2 carbon in 2-methyl-1H-benzo[d]imidazole appears at δ 151.15 ppm, while in 2-ethyl-1H-benzo[d]imidazole, it is at δ 156.05 ppm (in DMSO-d6). rsc.org The carbons of the benzimidazole ring typically appear in the aromatic region (δ 110-145 ppm). The benzhydryl substituent would show a signal for the methine carbon and signals for the carbons of the two phenyl rings.

Table 2: Representative ¹³C NMR Spectral Data for Substituted Benzimidazoles

CompoundSolventChemical Shifts (δ, ppm)
2-Methyl-1H-benzo[d]imidazoleDMSO-d6151.15, 138.91, 130.90, 114.17, 14.54 rsc.org
2-Ethyl-1H-benzo[d]imidazoleDMSO-d6156.05, 141.02, 120.94, 115.38, 21.89, 12.14 rsc.org
2-Phenyl-1H-benzo[d]imidazoleDMSO-d6151.14, 143.17, 130.10, 129.76, 128.86, 128.50, 127.36, 122.03 rsc.org
2-(Chloromethyl)-1H-benzo[d]imidazoleDMSO-d6150.09, 141.59, 138.00, 124.10, 116.52, 42.06 rsc.org

This table presents data for related compounds to illustrate typical chemical shifts. Specific data for this compound was not available in the search results.

Studies of Tautomerism and Conformational Dynamics via NMR

The benzimidazole ring system can exhibit annular tautomerism, a process involving the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. beilstein-journals.orgencyclopedia.pub This dynamic equilibrium can be studied using NMR spectroscopy. beilstein-journals.org In many cases, particularly in non-polar solvents at room temperature, this proton exchange is rapid on the NMR timescale, resulting in a time-averaged spectrum where the C4/C7 and C5/C6 pairs of carbons are chemically equivalent. arabjchem.orgresearchgate.net

However, in certain solvents like DMSO-d6 or at low temperatures, the rate of tautomerization can be slowed, allowing for the observation of distinct signals for the individual tautomers. researchgate.net The presence of a bulky substituent at the C2 position, such as the benzhydryl group, can influence the tautomeric equilibrium and the rotational dynamics around the C2-C(benzhydryl) bond. Variable-temperature NMR studies can provide valuable information on the energy barriers associated with these conformational changes and the preferred tautomeric form. For instance, studies on other N-unsubstituted 1H-benzimidazoles have successfully used NMR to investigate and assign signals in cases of blocked tautomerism. beilstein-journals.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for confirming its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. beilstein-journals.org For this compound (C₂₀H₁₆N₂), the calculated exact mass can be compared to the experimentally determined mass. The high degree of accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the correct molecular formula. Techniques like Electrospray Ionization (ESI) are often coupled with HRMS for the analysis of benzimidazole derivatives. beilstein-journals.org

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The analysis of these fragments helps to confirm the connectivity of atoms within the molecule.

For 2-substituted benzimidazoles, common fragmentation pathways often involve the cleavage of the substituent at the 2-position and fragmentation of the benzimidazole ring itself. journalijdr.comresearchgate.net A characteristic fragmentation of the benzimidazole nucleus involves the loss of a molecule of HCN. journalijdr.com For this compound, a prominent fragmentation would be the cleavage of the bond between the C2 carbon and the benzhydryl group, leading to the formation of a stable benzhydryl cation (m/z 167) and a 1H-benzo[d]imidazol-2-yl radical, or vice versa. The molecular ion peak (M+) would correspond to the intact molecule. The analysis of these characteristic fragments provides unequivocal confirmation of the compound's structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of benzimidazole and its derivatives displays characteristic absorption bands that confirm their structural features. For instance, in the spectrum of 2-ethyl-1H-benzo[d]imidazole, distinct peaks corresponding to various vibrational modes are observed. researchgate.net The N-H stretching vibration typically appears as a broad band in the region of 3320 cm⁻¹. mdpi.com The C=N stretching vibration is observed around 1591 cm⁻¹, which is a characteristic feature of the imidazole ring. mdpi.com Aromatic C-H stretching vibrations are generally found in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching occurs at slightly lower frequencies.

The presence of the benzhydryl group introduces additional characteristic vibrations. The stretching and bending vibrations of the phenyl rings and the methine C-H of the benzhydryl moiety contribute to the complexity of the spectrum. Computational studies, such as those using Density Functional Theory (DFT), are often employed to assign these vibrational frequencies to specific atomic motions within the molecule, providing a more detailed understanding of its dynamics. researchgate.netresearchgate.net

Interactive Data Table: Key IR Vibrational Frequencies for Benzimidazole Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Functional GroupReference
N-H Stretch3320-3400Imidazole N-H mdpi.com
Aromatic C-H Stretch3000-3100Phenyl C-H researchgate.net
Aliphatic C-H Stretch2850-3000Alkyl C-H researchgate.net
C=N Stretch1590-1620Imidazole C=N mdpi.com
C=C Stretch1450-1600Aromatic C=C researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, offering insights into its conjugation and photophysical behavior.

Benzimidazole derivatives typically exhibit strong absorption bands in the ultraviolet region. schenautomacao.com.br For example, various 1H-benzo[d]imidazole derivatives show absorption maxima (λmax) between 347 and 355 nm. nih.gov These absorptions are generally attributed to π-π* transitions within the conjugated benzimidazole ring system and the attached phenyl groups of the benzhydryl substituent. The specific wavelength of maximum absorption can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. nih.gov

Many benzimidazole derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. schenautomacao.com.brresearchgate.net The fluorescence emission of these compounds often results from an excited-state intramolecular proton transfer (ESIPT) process, leading to a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.netnih.gov

The fluorescence spectra of some benzimidazole derivatives show a broad emission band ranging from 410 to 560 nm. nih.gov The intensity and wavelength of this emission can be modulated by the presence of different substituents. For instance, electron-donating or electron-withdrawing groups can cause blue or red shifts in the emission spectrum, respectively. researchgate.net While many benzimidazole derivatives fluoresce in the UV region (below 400 nm), the introduction of moieties like anthracene (B1667546) can shift the emission into the visible range, making them suitable for applications such as bio-imaging. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, varies among different derivatives. researchgate.net

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction analysis of benzimidazole derivatives provides detailed information about their molecular geometry, including bond lengths, bond angles, and torsion angles. acs.orgmdpi.com For instance, studies on various benzimidazole derivatives have revealed that the benzimidazole ring system is nearly planar. researchgate.net The crystal structure is often stabilized by a network of intermolecular interactions, such as hydrogen bonds (N-H···N, O-H···N) and π-π stacking interactions between the aromatic rings. researchgate.netnih.gov

In the solid state, the conformation of the molecule can be influenced by crystal packing forces. For example, the dihedral angle between the benzimidazole ring and the substituent groups can vary significantly. researchgate.net The analysis of the crystal packing reveals how molecules are arranged in the unit cell, which can influence the material's bulk properties. biomedres.us

Interactive Data Table: Crystallographic Data for a Representative Benzimidazole Derivative

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c mdpi.com
a (Å)10.284(2) researchgate.net
b (Å)10.790(2) researchgate.net
c (Å)11.305(2) researchgate.net
α (°)90 mdpi.com
β (°)89.88(3) researchgate.net
γ (°)90 mdpi.com

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. Since the crystal structure for this compound is not available, a Hirshfeld surface analysis has not been performed. Such an analysis would typically generate two-dimensional fingerprint plots that provide a percentage contribution of different types of intermolecular contacts, such as hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and nitrogen-hydrogen (N···H) interactions, which are crucial for understanding the cohesion of the crystal structure.

Circular Dichroism (CD) Spectroscopy

Assessment of Chiral Properties and Interactions with Biomolecules

The assessment of chiral properties and the interaction of this compound with biomolecules using CD spectroscopy has not been reported in the scientific literature. This type of study is crucial for understanding the stereospecific interactions of a compound within a biological system, such as binding to proteins or nucleic acids. Such interactions often induce a CD signal in the molecule's absorption bands, providing insight into the binding mode and the conformation of the molecule when bound. In the absence of such studies for this compound, its potential for chiral recognition and stereospecific interactions with biomolecules remains uncharacterized.

Iv. Computational and Theoretical Chemistry Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic and geometric properties of molecules. These methods are crucial for understanding the behavior of 2-benzhydryl-1H-benzo[d]imidazole.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it a suitable choice for studying relatively large molecules like this compound.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing nitrogen, such as benzimidazoles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice. This functional combines the strengths of both Hartree-Fock theory and DFT.

The basis set determines the set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311++G is often employed. The "6-311" indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The "++G" part signifies the addition of diffuse functions for both heavy and hydrogen atoms, which are important for accurately describing systems with lone pairs and for calculations involving anions or excited states.

A typical computational setup for this compound would therefore be the B3LYP functional combined with the 6-311++G basis set to ensure a high level of theoretical accuracy.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.

Due to the flexible nature of the benzhydryl group, conformational analysis is also critical. This involves exploring the potential energy surface of the molecule to identify different stable conformers (rotamers) and determining their relative energies. This analysis would reveal the preferred spatial arrangement of the two phenyl rings of the benzhydryl substituent relative to the benzimidazole (B57391) core.

Benzimidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. For this compound, the two principal tautomers are this compound and 2-benzhydryl-3H-benzo[d]imidazole.

DFT calculations are instrumental in determining the relative stabilities of these tautomers. By optimizing the geometry of each tautomer and calculating their total electronic energies (including zero-point vibrational energy corrections), the energetic difference between them can be quantified. This allows for the prediction of which tautomer is likely to be more abundant under given conditions.

Table 1: Hypothetical Relative Energies of this compound Tautomers This table is for illustrative purposes as specific experimental or computational data for this compound is not available in the cited literature.

Tautomer Relative Energy (kcal/mol)
This compound 0.00

Note: In most 2-substituted benzimidazoles, the 1H-tautomer is generally found to be the more stable form.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. DFT calculations can provide the energies of these orbitals and thus the HOMO-LUMO gap for this compound.

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with a high electron density and are susceptible to electrophilic attack. These areas usually correspond to the presence of lone pairs on electronegative atoms like nitrogen and oxygen. Regions of positive electrostatic potential (often colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the benzimidazole ring, highlighting these as sites for protonation and hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.net By converting the complex, delocalized molecular orbitals into localized orbitals representing bonds, lone pairs, and anti-bonding orbitals, NBO analysis quantifies the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.

In molecules containing both electron-donating and electron-accepting groups, ICT can occur, significantly influencing the molecule's electronic and optical properties. For benzimidazole derivatives, NBO analysis can elucidate the pathways of electron delocalization. nih.govsemanticscholar.org For instance, studies on similar 1,2-disubstituted benzimidazoles have used NBO analysis to understand charge distribution. nih.gov The analysis provides information on the stabilization energies (E(2)) associated with interactions between donor (bonding or lone pair) and acceptor (antibonding) orbitals. A high E(2) value for a donor-acceptor interaction indicates a strong intramolecular charge transfer. researchgate.net

For this compound, NBO analysis would reveal the extent of electronic communication between the benzhydryl group and the benzo[d]imidazole core. Key interactions would likely involve the delocalization of π-electrons from the phenyl rings of the benzhydryl moiety and the benzene (B151609) part of the benzimidazole to the antibonding orbitals of the imidazole ring, and vice versa.

Table 1: Hypothetical NBO Analysis for Key Intramolecular Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
π(C-C) Benzhydryl Phenylπ(C=N) ImidazoleData Not Availableπ → π
π(C=C) Benzeneπ(C=N) ImidazoleData Not Availableπ → π
LP(N) Imidazoleπ(C=C) BenzeneData Not Availablen → π

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO)/2. A larger energy gap between HOMO and LUMO results in a higher hardness value, indicating greater stability and lower reactivity.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These descriptors are valuable in medicinal chemistry for predicting how a molecule might interact with biological targets. For instance, the reactivity profile of benzimidazole derivatives can be assessed to understand their potential to interact with nucleophilic residues in an enzyme's active site. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Benzimidazole Derivative (Example)

ParameterSymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO-Data Not Available
LUMO EnergyELUMO-Data Not Available
Energy GapΔEELUMO - EHOMOData Not Available
Chemical Hardnessη(ELUMO - EHOMO)/2Data Not Available
Electronegativityχ-(EHOMO + ELUMO)/2Data Not Available
Electrophilicity Indexωμ2/2η where μ ≈ -(EHOMO + ELUMO)/2Data Not Available

Calculation of Dipole Moment, Polarizability, and Hyperpolarizability

The calculation of electric moments provides insight into a molecule's response to an external electric field, which is crucial for understanding its intermolecular interactions and nonlinear optical (NLO) properties.

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment.

First-Order Hyperpolarizability (β): A measure of the nonlinear response of a molecule to a strong electric field. Molecules with large hyperpolarizability values are of interest as NLO materials, which have applications in optoelectronics.

Computational studies on 1,2-disubstituted benzimidazole derivatives have indicated their potential as NLO materials. nih.gov The calculation of these properties for this compound would involve high-level quantum chemical methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), to accurately predict its electrostatic and optical characteristics. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of a system, offering insights into the conformational flexibility of a ligand and the stability of a ligand-protein complex that are not available from static models like molecular docking. nih.gov

Dynamic Behavior and Conformational Stability of Ligand-Protein Complexes

MD simulations are particularly useful for evaluating the stability of a ligand within a protein's binding site. After a potential binding pose is identified through molecular docking, an MD simulation of the ligand-protein complex solvated in water is run for a significant duration (e.g., 100 nanoseconds). nih.gov This simulation tracks the atomic movements, allowing researchers to observe whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the binding pocket. This analysis is crucial for validating docking results and understanding the thermodynamic and kinetic aspects of binding. nih.gov Studies on other benzimidazole derivatives have used MD simulations to confirm the stability of their complexes with targets like SARS-CoV-2 proteins. nih.gov

Root Mean Square Deviation (RMSD) Analysis of Molecular Trajectories

The Root Mean Square Deviation (RMSD) is a key metric calculated from an MD trajectory to quantify the stability of a system. It measures the average distance between the atoms of a selection (e.g., the protein backbone or the ligand) at a specific time point compared to a reference structure (usually the initial frame of the simulation).

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand-receptor interaction. researchgate.netnih.gov

For this compound, molecular docking studies would be performed to predict its binding affinity and pose within the active site of various potential protein targets. The process involves generating a set of possible conformations of the ligand and fitting them into the receptor's binding site. A scoring function is then used to estimate the binding free energy (ΔG), with more negative scores indicating a more favorable interaction. nih.gov

Docking studies on analogous benzimidazole compounds have explored their potential as inhibitors for a wide range of targets, including:

Bacterial enzymes like DNA gyrase and topoisomerase II. researchgate.net

Carbonic anhydrases I and II. nih.gov

Viral proteins such as SARS-CoV-2 main protease (Mpro). nih.gov

Receptor tyrosine kinases like EGFR. ekb.eg

The results of docking studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. connectjournals.com

Identification of Key Binding Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Beyond predicting affinity, molecular docking simulations identify the specific non-covalent interactions that anchor a ligand within its binding site. These interactions are fundamental to molecular recognition and biological activity.

Key interactions frequently identified in studies of benzimidazole derivatives include:

Hydrogen Bonds: These are critical for specificity and potent binding. For example, docking studies of benzimidazole derivatives with Human Topoisomerase I revealed hydrogen bonding with amino acid residues such as Asp533. nih.gov

Hydrophobic and van der Waals Interactions: These interactions are crucial, especially for compounds with aromatic rings like the benzimidazole core and its substituents. The benzhydryl group in this compound, with its two phenyl rings, would be expected to form extensive hydrophobic interactions. In related compounds, these interactions have been observed with numerous residues in a target's binding pocket, including Arg362, Gly363, Arg364, and Val502. nih.gov Molecular docking of some derivatives has shown that their antibacterial activity stems from the ability to form significant hydrophobic interactions within the binding site of dihydrofolate reductase (DHFR). nih.gov

Table 2: Example of Key Binding Interactions for a Benzimidazole Derivative with Human Topoisomerase I

Interaction Type Interacting Residues
Hydrogen Bonding Asp533

Note: This data is from a study on benzimidazole derivative 11a and is presented as an example of interaction analysis. nih.gov

Analysis of Specific ATP-Binding Site Interactions

Many benzimidazole-based compounds have been developed as kinase inhibitors. mdpi.comnih.gov Kinases are a class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP (adenosine triphosphate) to a substrate molecule. A common strategy for kinase inhibition is to design molecules that compete with ATP by binding to its site on the enzyme.

Computational modeling is essential for analyzing how these inhibitors interact with the specific sub-pockets of the ATP-binding site. Studies on imidazole- and benzimidazole-based inhibitors targeting the kinase IspE have focused on interactions within the substrate-binding site and, crucially, the triphosphate-binding loop of the ATP site. researchgate.net Docking studies of benzimidazole-hydrazone hybrids as potential multi-kinase inhibitors indicate that these molecules establish multiple interactions within the enzyme's active site, which is key to their inhibitory effect. mdpi.comnih.gov Optimizing these interactions through structural modifications can lead to enhanced potency and selectivity against the target kinase. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical step in modern drug design, used to computationally estimate the pharmacokinetic profile of a compound. nih.gov This early-stage assessment helps to identify candidates with favorable properties and flag potential liabilities, thereby reducing the likelihood of costly late-stage failures. nih.govrsc.org

Computational Estimation of Pharmacokinetic Properties

Computational tools can predict various pharmacokinetic parameters based on a molecule's structure. These predictions provide a comprehensive profile of how a drug is likely to behave in the body.

Absorption: Models predict parameters like human intestinal absorption and solubility. For various heterocyclic compounds, including benzimidazole relatives, in silico tools have been used to estimate absorption percentages, with many showing predicted absorption greater than 70%. mdpi.comnih.gov

Distribution: A key aspect of distribution is the extent to which a compound binds to plasma proteins, such as serum albumin. This can be predicted computationally and is important as only the unbound fraction of a drug is typically active. nih.gov Models can also predict the ability of a compound to cross the blood-brain barrier. mdpi.com

Metabolism: Prediction of metabolic stability is crucial. Benzimidazole derivatives have been identified that show improved metabolic stability compared to earlier scaffolds. nih.gov A compound's potential to interact with metabolic enzymes like the cytochrome P450 (CYP) family can also be modeled, as inhibition of these enzymes can lead to drug-drug interactions. nih.gov

Excretion: While less commonly the primary focus of initial in silico screens, parameters related to clearance can also be estimated.

Assessment of Drug Likeness and Bioavailability Rules (e.g., Lipinski, Veber)

To quickly assess the "drug-likeness" of a potential therapeutic agent, several rule-based filters are employed. These rules are derived from the physicochemical properties of known orally bioavailable drugs.

Lipinski's Rule of Five: This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: researchgate.netetflin.com

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5 (sum of -OH and -NH groups)

Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

Veber's Rule: This rule relates to molecular flexibility and polar surface area, suggesting good oral bioavailability is more likely for compounds with: researchgate.net

Polar Surface Area (PSA) ≤ 140 Ų

Number of Rotatable Bonds (NRB) ≤ 10

Many studies on novel benzimidazole derivatives confirm their compliance with these rules, suggesting they possess favorable physicochemical and pharmacokinetic properties for oral drug delivery. nih.govresearchgate.netresearchgate.net

Table 3: Predicted Physicochemical and Drug-Likeness Properties for a Representative Benzimidazole Derivative

Parameter Value Lipinski's Rule (Violation?) Veber's Rule (Violation?)
Molecular Weight < 500 No N/A
logP < 5 No N/A
H-Bond Donors ≤ 5 No N/A
H-Bond Acceptors ≤ 10 No N/A
Polar Surface Area < 140 Ų N/A No

Note: This table represents typical results for drug-like benzimidazole derivatives found in the literature and is not based on experimentally determined values for this compound. researchgate.netresearchgate.net

Solvent Effects in Theoretical Modeling

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Theoretical models must account for these solvent effects to provide accurate predictions. The Polarizable Continuum Model (PCM) is a widely used method that simulates the solvent as a continuous medium with a defined dielectric constant. scielo.org.co

Studies on related heterocyclic systems have shown that solvent polarity can have a pronounced effect on reaction outcomes, with reaction yields varying significantly in different solvents like acetonitrile, chloroform (B151607), and dichloroethane. mdpi.com Density Functional Theory (DFT) calculations incorporating a solvation model can be used to obtain free energy profiles that explain these experimental observations. mdpi.com The choice of solvent can also impact the geometric properties of a molecule, including bond angles and torsion angles, as well as its electronic properties, such as the HOMO-LUMO energy gap. scielo.org.co For tautomerizable systems like 1H-benzimidazoles, the solvent can influence the equilibrium between different tautomeric forms. mdpi.com

Monte Carlo Simulations for Solvent-Mediated Effects

Currently, specific studies employing Monte Carlo (MC) simulations to investigate the solvent-mediated effects on this compound are not available in the reviewed scientific literature.

Future research employing Monte Carlo simulations could provide valuable data on the solvent's influence on the conformational landscape of this compound. Such studies would typically involve:

Defining a simulation box containing one molecule of this compound and a large number of solvent molecules.

Using a force field to describe the potential energy of the system, including intramolecular and intermolecular interactions.

Performing a large number of random moves (translations, rotations, and conformational changes) of the molecules within the box.

Accepting or rejecting these moves based on the change in energy to ensure that the simulation samples configurations according to the Boltzmann distribution.

The results from such simulations could be presented in data tables, which might include parameters like the average interaction energies between the solute and solvent, or the radial distribution functions describing the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Continuum Solvation Models for Conformational Equilibria

Detailed investigations using continuum solvation models to specifically determine the conformational equilibria of this compound have not been reported in the available literature.

Continuum solvation models are a popular and computationally efficient alternative to explicit solvent simulations. Instead of representing individual solvent molecules, these models treat the solvent as a continuous medium with a given dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. This approach allows for the estimation of the free energy of solvation.

By applying continuum solvation models to different conformers of this compound, researchers could predict how the presence of a solvent influences their relative stabilities. The key steps in such an analysis would be:

Identifying the low-energy gas-phase conformers of this compound through computational methods like Density Functional Theory (DFT).

Calculating the solvation free energy for each of these conformers in various solvents using a continuum model (e.g., the Polarizable Continuum Model - PCM).

Combining the gas-phase electronic energies with the solvation free energies to obtain the total free energy of each conformer in solution.

Using these total free energies to determine the equilibrium populations of the different conformers in each solvent.

The findings from such a study would be instrumental in understanding the molecule's predominant shapes in different chemical environments. The data could be summarized in a table showing the relative free energies and Boltzmann populations of the key conformers in a selection of solvents with varying polarities.

Although direct computational studies on this compound using these specific methods are not presently available, the broader scientific literature does contain numerous examples of computational analyses on other benzimidazole derivatives. nih.govasianpubs.orgnih.govresearchgate.netnih.govmdpi.comnih.govmdpi.com These studies often utilize methods like DFT to explore molecular structure and electronic properties, providing a foundation for future, more specific computational investigations.

V. Structure Activity Relationship Sar and Mechanistic Elucidation of Biological Interactions

General Principles of Benzimidazole (B57391) Structure-Activity Relationships

The benzimidazole scaffold, a bicyclic structure formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged core in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.govresearchgate.net The biological activity of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring system. ambeed.comresearchgate.net

Structure-activity relationship (SAR) studies have highlighted that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus are critical for determining the pharmacological profile, including anti-inflammatory effects. ambeed.comresearchgate.net For instance, the introduction of different functional groups at the C-2 position has been a common strategy to develop potent anti-inflammatory agents. The nature of the substituent at this position can influence the molecule's interaction with various biological targets, such as enzymes and receptors involved in the inflammatory cascade. ambeed.com

The versatility of the benzimidazole ring, which possesses both acidic and weak basic properties, allows for diverse chemical modifications, leading to a wide array of derivatives with distinct biological activities. nih.govresearchgate.net These activities are often attributed to the ability of the benzimidazole scaffold to mimic other biological molecules and interact with various targets. ambeed.com

Influence of the 2-Benzhydryl Substituent on Biological Activity

The specific compound, 2-benzhydryl-1H-benzo[d]imidazole, is characterized by a bulky benzhydryl group attached to the C-2 position of the benzimidazole core. This particular substitution pattern is suggested to confer anti-inflammatory properties, as the compound is cataloged as an anti-inflammatory agent and is linked to the NF-κB signaling pathway.

The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, introduces significant steric bulk and lipophilicity to the molecule. These properties are crucial in determining how the molecule fits into the binding pockets of target proteins and how it permeates biological membranes.

The steric hindrance imparted by the benzhydryl group can play a pivotal role in the compound's biological activity. The size and three-dimensional arrangement of this substituent can enhance the selectivity of the molecule for a specific binding site on a target protein, potentially leading to increased potency and reduced off-target effects. The bulky nature of the group can either be crucial for fitting into a large hydrophobic pocket of a target enzyme or receptor, or it could hinder binding to other, smaller binding sites.

Lipophilicity, or the "fat-loving" nature of a molecule, is a key physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The two phenyl rings of the benzhydryl group significantly increase the lipophilicity of the benzimidazole scaffold. This increased lipophilicity can enhance the compound's ability to cross cell membranes and reach intracellular targets. However, an optimal level of lipophilicity is generally required, as very high lipophilicity can sometimes lead to poor solubility and increased metabolic breakdown. Studies on various benzimidazole derivatives have shown that lipophilicity is a critical factor for their biological activity.

Mechanistic Pathways of Anti-Inflammatory Effects

The anti-inflammatory effects of benzimidazole derivatives are often mediated through their interaction with key signaling pathways involved in the inflammatory response. For this compound, an association with the NF-κB signaling pathway has been noted.

A significant mechanism by which some benzimidazole derivatives exert their anti-inflammatory effects is through the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines. While direct evidence for this compound is not available in the reviewed literature, other substituted benzimidazoles have been shown to effectively inhibit NLRP3 inflammasome activation. This inhibition can occur by preventing the assembly of the inflammasome complex, thereby blocking the activation of caspase-1.

A direct consequence of inhibiting the NLRP3 inflammasome and the NF-κB pathway is the reduced production and release of pro-inflammatory cytokines. Interleukin-1β (IL-1β) is a key cytokine whose maturation and secretion are heavily dependent on the activation of the NLRP3 inflammasome. Therefore, by inhibiting this pathway, benzimidazole derivatives can significantly decrease the levels of active IL-1β. Similarly, inhibition of the NF-κB pathway leads to reduced transcription of genes encoding for various pro-inflammatory cytokines, including TNF-α and IL-6.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

The compound this compound has been specifically linked to the NF-κB signaling pathway. The intervention in this pathway is a known anti-inflammatory mechanism for many benzimidazole compounds. By inhibiting the phosphorylation of IκBα, these compounds can prevent the activation and nuclear translocation of NF-κB, thereby suppressing the expression of a wide range of inflammatory mediators.

Macrophage Polarization Modulation (M1/M2 Phenotypes)

The modulation of macrophage polarization is a critical aspect of immunomodulatory and anti-inflammatory therapies. Benzimidazole derivatives have been identified as potential agents capable of influencing the differentiation of macrophages into either the pro-inflammatory M1 phenotype or the anti-inflammatory M2 phenotype.

Detailed research into a series of 1-benzyl-2-benzhydryl-1H-benzo[d]imidazole derivatives has shed light on their impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Nitric oxide is a key mediator and marker of M1 macrophage activity. The study demonstrated that the substitution pattern on the benzhydryl and N1-benzyl groups significantly influences the compound's ability to inhibit NO production. For instance, derivatives with electron-withdrawing groups, such as fluorine, on the N1-benzyl ring exhibited potent inhibitory activity. One of the most active compounds, featuring a 4-fluorobenzyl group at the N1 position and a 4,4'-difluorobenzhydryl group at the C2 position, displayed an IC₅₀ value of 2.19 μM for NO inhibition. This suggests that these compounds can suppress the M1 inflammatory response. The presence of these halogen atoms is thought to enhance the molecule's interaction with its biological target, leading to a more pronounced anti-inflammatory effect by skewing the macrophage population towards an M2-like phenotype.

Mechanistic Insights into Anticancer Effects

The anticancer potential of this compound derivatives is not attributed to a single mode of action but rather to a multi-targeted approach, encompassing interactions with crucial enzymes, DNA, and cellular pathways.

Interaction with Human Topoisomerase I

Human topoisomerase I is a vital enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition is a validated strategy in cancer chemotherapy. Certain 2-substituted benzimidazole derivatives have been identified as potent inhibitors of this enzyme. These compounds stabilize the cleavable complex formed between topoisomerase I and DNA, which leads to DNA strand breaks and triggers cell death. A study exploring various 2-substituted benzimidazoles found that a derivative, M4 , demonstrated significant inhibitory activity against human topoisomerase I, with an IC₅₀ value of 1.5 µM. The benzhydryl moiety at the 2-position is considered crucial for this activity, likely by fitting into a hydrophobic pocket of the enzyme-DNA complex.

DNA Intercalation and Binding Mechanisms

Direct interaction with DNA is another key mechanism through which these compounds exert their cytotoxic effects. The planar structure of the benzimidazole ring system allows it to intercalate between the base pairs of the DNA double helix. This insertion distorts the DNA structure, interfering with essential cellular processes like replication and transcription.

Studies using UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism have confirmed the DNA binding properties of these derivatives. The binding constant (Kb) is a measure of the affinity of the compound for DNA. For the derivative M4 , a binding constant of 1.3 x 10⁵ M⁻¹ was determined, indicating a strong interaction with calf thymus DNA (CT-DNA). This intercalation is a significant contributor to the compound's ability to induce apoptosis in cancer cells. The specific substituents on the benzhydryl group can further modulate the strength and mode of this DNA binding.

Inhibition of Specific Kinases (e.g., EGFR, HER2, CDK2, AURKC, mTOR)

Kinases are fundamental to the signal transduction pathways that regulate cell growth, proliferation, and survival. The dysregulation of these pathways is a common feature of cancer, making kinase inhibition a prime therapeutic strategy. Derivatives of this compound have been shown to inhibit several key kinases involved in cancer progression.

A series of 1,2-disubstituted benzimidazole derivatives were synthesized and evaluated for their inhibitory activity against a panel of kinases. The results highlighted that these compounds could potently inhibit kinases such as Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and the mammalian Target of Rapamycin (mTOR). For instance, one derivative demonstrated an IC₅₀ of 0.23 μM against mTOR. The inhibition of these kinases disrupts the cell cycle and critical growth signaling pathways. While EGFR and HER2 are significant targets in cancer therapy, the specific inhibitory activities of this compound derivatives against these particular receptor tyrosine kinases are less prominently documented in the reviewed literature compared to their effects on CDK2, AURKC, and mTOR.

Mechanisms of Tubulin Polymerization Inhibition

The cellular cytoskeleton, particularly the microtubule network formed by the polymerization of tubulin, is essential for cell division, motility, and shape. Disruption of microtubule dynamics is a proven anticancer mechanism. Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization.

These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This action disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. The benzhydryl group is a critical pharmacophore for this activity. Structure-activity relationship studies have revealed that substitutions on the benzhydryl rings significantly impact the inhibitory potency. For example, a derivative with 4-fluoro and 4-methoxy substitutions on the benzhydryl rings exhibited an IC₅₀ value of 0.61 μM for tubulin polymerization inhibition.

Interactive Data Table: Biological Activities of this compound Derivatives

Compound Derivative DescriptionBiological TargetIC₅₀ (μM)Source
1-(4-fluorobenzyl)-2-(4,4'-difluorobenzhydryl)-1H-benzo[d]imidazoleNitric Oxide (NO) Production2.19
M4 (specific structure not detailed in source)Human Topoisomerase I1.5
1,2-disubstituted benzimidazole derivativemTOR Kinase0.23
Derivative with 4-fluoro and 4-methoxy substituted benzhydryl ringsTubulin Polymerization0.61

Induction of Cell Cycle Arrest and Apoptosis

The culmination of the aforementioned mechanistic actions—be it enzyme inhibition, DNA damage, or disruption of the cytoskeleton—is the induction of cell cycle arrest and apoptosis, or programmed cell death. By activating cellular stress pathways and checkpoints, these compounds force cancer cells to halt their division.

Inhibition of tubulin polymerization by these derivatives, for example, leads to a significant accumulation of cells in the G2/M phase of the cell cycle. Similarly, kinase inhibitors from this class cause cell cycle arrest at the G1/S or G2/M transitions. If the damage or cellular disruption is irreparable, the cell initiates apoptosis. This is often observed through an increase in the sub-G1 cell population in flow cytometry analysis and the activation of caspase cascades, which are the executioners of apoptosis. The pro-apoptotic activity is a common and crucial endpoint for the anticancer efficacy of this compound derivatives.

Modulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Caspase-3, Bax, Bcl-2)

Certain benzimidazole derivatives have been shown to induce apoptosis, or programmed cell death, a critical process in cancer therapy. This is often achieved by modulating the expression of key proteins involved in the apoptotic cascade.

One study on novel benzimidazole-benzylidenebenzohydrazide hybrids demonstrated that the lead compound, 6i , induced apoptosis in HepG2 liver cancer cells. nih.gov This was associated with an upregulation of the pro-apoptotic proteins caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.com The ratio of Bax to Bcl-2 is a critical determinant of cell susceptibility to apoptosis, with a higher ratio favoring cell death. nih.gov The increase in Bax expression and concurrent decrease in Bcl-2 by compound 6i points to the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.govnih.gov

Similarly, other research has highlighted that modifications to related compounds can trigger caspase-3/7 activation. nih.gov For instance, while a parent molecule might induce apoptosis through a caspase-independent pathway, the introduction of a methoxy (B1213986) group can shift the mechanism to one that is caspase-dependent. nih.gov This underscores the subtle yet significant impact of structural changes on the molecular mechanism of action.

These findings suggest that specific substitutions on the benzimidazole scaffold can be tailored to enhance pro-apoptotic activity by favorably altering the expression profile of key regulatory proteins.

Mechanistic Basis of Antimicrobial Activity

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity, and their mechanisms of action are multifaceted, often involving the inhibition of essential microbial enzymes and processes. rjptonline.org

A primary target for many antifungal benzimidazole derivatives is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.govresearchgate.net This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.gov Inhibition of CYP51 disrupts ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death. nih.gov

Molecular docking studies have provided insights into the binding interactions of benzimidazole derivatives within the active site of CYP51. nih.govresearchgate.netresearchgate.net For example, a series of benzimidazole-1,2,4-triazole derivatives showed significant antifungal potential, with some compounds exhibiting higher activity than the standard drugs voriconazole (B182144) and fluconazole. nih.govresearchgate.net The proposed mechanism involves the benzimidazole derivative acting as a non-competitive inhibitor, binding to the heme iron in the enzyme's active site and altering its conformation. nih.gov

The antibacterial action of benzimidazole derivatives involves targeting various essential bacterial proteins.

(p)ppGpp Synthetases/Hydrolases: Molecular docking analyses have identified guanosine (B1672433) pentaphosphate/tetraphosphate ((p)ppGpp) synthetases/hydrolases as potential targets. nih.gov These enzymes are crucial for the bacterial stringent response, a survival mechanism activated during stress.

FtsZ: Filamenting temperature-sensitive protein Z (FtsZ) is a key protein in bacterial cell division. nih.gov Some 2,5,6-trisubstituted benzimidazoles have been shown to target FtsZ, making it a promising target for the development of new antibacterial agents. nih.gov A study on benzo[d]imidazole-2-carboxamides identified a potent inhibitor of Bacillus subtilis FtsZ that also perturbed its secondary structure, suggesting FtsZ as a possible target for antitubercular activity. nih.gov

Pyruvate Kinases: Pyruvate kinases, which play a role in glycolysis, have also been implicated as potential targets for the antibacterial action of certain benzimidazole derivatives. nih.gov

Bacterial biofilms present a significant challenge in treating chronic infections due to their reduced sensitivity to antibiotics. nih.gov Several benzimidazole derivatives have demonstrated excellent antibiofilm activity, both by inhibiting biofilm formation and by eradicating mature biofilms. nih.gov

For instance, certain indolylbenzo[d]imidazoles have shown high activity against Staphylococcus aureus biofilms. nih.gov Another study highlighted the inhibitory effect of polyfunctional benzimidazole derivatives on biofilm formation by Escherichia coli. researchgate.net Specifically, 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole significantly reduced biofilm formation at various concentrations. researchgate.net The development of compounds that can effectively combat biofilms is a critical area of research. researchgate.net

SAR of N-Substituted Benzimidazole Derivatives

The nature and position of substituents on the benzimidazole ring system, particularly at the nitrogen atom (N-1), significantly influence the biological activity and target selectivity of the resulting derivatives. nih.govnih.gov

SAR analyses have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold are critical for modulating activity. nih.govnih.gov

N-1 Position: The introduction of various substituents at the N-1 position has been a common strategy to enhance the biological profile of benzimidazoles. For example, N-alkylation of 2-(substituted phenyl)-1H-benzimidazole derivatives has been explored to develop multi-target agents with antiproliferative, antifungal, and antibacterial properties. nih.gov The nature of the substituent at this position can influence the compound's ability to interact with different biological targets.

C-2 Position: The substituent at the C-2 position plays a crucial role in determining the type and potency of biological activity. Replacing the amino group with a methylene (B1212753) group at C-2 can significantly reduce anti-inflammatory activity, highlighting the importance of this functional group. nih.gov Conversely, the introduction of a 2-aryl substitution at a pyrazol-3-one moiety attached to the benzimidazole-1-yl methyl group enhanced anti-inflammatory activity. nih.gov

C-5 and C-6 Positions: Substitutions on the benzene ring of the benzimidazole nucleus also have a profound effect. For instance, the presence of an electron-withdrawing nitro group at the 6-position was found to be more active in certain anti-inflammatory assays compared to electron-donating groups. nih.gov In another study, the introduction of a substituent at the para-position of an aniline (B41778) moiety attached to the benzimidazole led to a decrease in antibacterial activity. researchgate.net The photoprotective activity of certain benzimidazole derivatives was also found to be dependent on the substituent at the 5-position, with the order of activity being -H > -COOH > -SO3H. nih.gov

The strategic placement of different functional groups allows for the fine-tuning of the pharmacological properties of benzimidazole derivatives, enabling the development of compounds with improved potency and selectivity for specific biological targets.

Rational Design Based on Specific Pharmacophores

The rational design of novel therapeutic agents based on the this compound scaffold leverages the identification and optimization of specific pharmacophores. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. This approach allows medicinal chemists to design more potent and selective analogs by focusing on the key interactions between the drug molecule and its receptor.

The process of pharmacophore-based rational design typically begins with the identification of a lead compound, such as a 2-substituted benzimidazole derivative, that exhibits a desired biological activity. Through techniques like X-ray crystallography of the ligand-receptor complex and computational modeling, the key structural motifs and functional groups responsible for the compound's activity are identified. These features constitute the pharmacophore. nih.govresearchgate.net

Once the pharmacophore is defined, it serves as a template for the design of new analogs. Modifications are systematically made to the lead structure to enhance its interaction with the target, improve its pharmacokinetic properties, or reduce off-target effects. These modifications can include the introduction of new substituents, alteration of existing functional groups, or conformational restriction of the molecule. nih.govnih.gov

A critical aspect of this design strategy is the understanding of the structure-activity relationship (SAR), which describes how changes in the molecular structure of a compound affect its biological activity. nih.gov By synthesizing and testing a series of rationally designed analogs, researchers can build a comprehensive SAR profile. This knowledge guides further optimization efforts, leading to the development of more effective drug candidates.

For instance, in the development of inhibitors for specific enzymes or receptors, the benzimidazole core often serves as a central scaffold. The substituents at the N1 and C2 positions, as well as on the benzene ring of the benzimidazole nucleus, are then varied to probe the binding pocket of the target protein. nih.govnih.gov The nature of these substituents, including their size, electronics, and hydrogen bonding capacity, can significantly influence the compound's affinity and selectivity. nih.gov

An example of rational design can be seen in the development of benzimidazole-based inhibitors for various protein kinases, which are crucial targets in cancer therapy. The general pharmacophore for many kinase inhibitors includes a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain, and various lipophilic groups that occupy adjacent hydrophobic pockets. Starting with a 2-substituted benzimidazole lead, researchers can introduce different aromatic or aliphatic groups at the C2 position to optimize van der Waals interactions within the ATP-binding site. Furthermore, substitution on the benzimidazole ring can be used to fine-tune the electronic properties of the molecule or to introduce additional interaction points with the protein.

The following table illustrates the concept of rational design by showing how systematic modifications to a hypothetical 2-substituted benzimidazole scaffold can influence its inhibitory activity against a target protein.

Compound IDR1 (at N1-position)R2 (at C2-position)R3 (at C5/C6-position)Biological Activity (IC₅₀, nM)
1 HPhenylH500
2 MethylPhenylH450
3 H4-ChlorophenylH200
4 H4-MethoxyphenylH350
5 HPhenyl5-Fluoro150
6 Methyl4-Chlorophenyl5-Fluoro80

This table is a hypothetical representation to illustrate the principles of rational design and SAR based on common findings in benzimidazole chemistry.

Methylation at the N1-position (Compound 2 vs. 1) has a minor effect on activity.

Introduction of an electron-withdrawing group like chlorine on the C2-phenyl ring (Compound 3 vs. 1) significantly improves potency, suggesting a key interaction in a specific pocket of the receptor.

An electron-donating group at the same position (Compound 4 vs. 1) is less favorable.

Substitution with a fluorine atom on the benzimidazole ring (Compound 5 vs. 1) enhances activity, possibly by increasing binding affinity or altering metabolic stability.

Combining favorable modifications (Compound 6 vs. 1, 3, and 5) leads to a synergistic improvement in potency, highlighting the iterative nature of rational drug design.

This systematic approach, grounded in the understanding of pharmacophoric features and their interactions, is a powerful tool in medicinal chemistry for the development of novel and effective therapeutic agents based on the this compound scaffold and its analogs.

Vi. Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Routes for 2-Benzhydryl-1H-benzo[d]imidazole

While established methods for the synthesis of 2-substituted benzimidazoles exist, the development of more efficient, cost-effective, and environmentally benign synthetic strategies remains a priority. Future research in this area will likely focus on several key aspects:

Green Chemistry Approaches: Emphasis will be placed on the use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that are recyclable and operate under milder reaction conditions. Microwave-assisted and ultrasound-promoted syntheses are also expected to be further explored to reduce reaction times and improve yields.

Novel Catalytic Systems: The exploration of new catalysts, including metal-organic frameworks (MOFs), nanoparticles, and biocatalysts, could offer unprecedented efficiency and selectivity in the synthesis of these compounds. For instance, the use of a copper-grafted magnetic mesoporous silica (B1680970) nanoparticle catalyst (Cu-MMSNP) has been reported for the synthesis of 2-aryl-1-arylmethyl-1H-benzo[d]imidazoles, showcasing a move towards magnetically separable and reusable catalysts.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole (B57391) Derivatives

MethodologyCatalystReaction ConditionsAdvantages
Conventional Synthesis Mineral Acids (e.g., HCl, H2SO4)High temperatures, long reaction timesReadily available reagents
Microwave-Assisted Synthesis Various catalystsReduced reaction timesFaster reaction rates, often higher yields
Ultrasound-Promoted Synthesis Various catalystsShorter reaction times, milder conditionsEnhanced reaction rates, improved yields
Catalysis with Nanoparticles e.g., Cu-MMSNPMild conditions, recyclabilityHigh efficiency, catalyst reusability, greener process

Advanced Computational Modeling for Precise Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and development. For this compound derivatives, advanced computational modeling will be instrumental in:

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can provide detailed insights into the transition states and intermediates of synthetic reactions, aiding in the optimization of reaction conditions and the design of more efficient catalysts.

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies will continue to be refined to build robust models that can accurately predict the biological activity of novel derivatives. Molecular docking and molecular dynamics (MD) simulations will be employed to visualize and understand the interactions between these compounds and their biological targets at an atomic level.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities is a critical step in drug development. Advanced computational models will allow for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the attrition rate in later stages of research.

Identification and Validation of Novel Biological Targets for this compound Derivatives

While the anti-cancer and other biological activities of some this compound derivatives have been established, the identification and validation of their precise molecular targets remain an active area of investigation. Future efforts will be directed towards:

Target Deconvolution: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic approaches to identify the specific proteins or nucleic acids that interact with these compounds.

Validation of Novel Targets: Once potential targets are identified, their biological relevance to the observed phenotype (e.g., anti-cancer activity) must be rigorously validated using techniques like RNA interference (RNAi), CRISPR-Cas9 gene editing, and overexpression studies.

Exploration of New Therapeutic Areas: A deeper understanding of the molecular targets of these compounds could open up new avenues for their therapeutic application in diseases beyond cancer, such as neurodegenerative disorders, inflammatory diseases, and infectious diseases.

Design and Synthesis of Mechanistic Probes and Chemical Tools

To further dissect the biological pathways modulated by this compound derivatives, the development of specialized chemical tools is essential. This includes:

Fluorescently Labeled Probes: Synthesizing derivatives that incorporate fluorescent tags will enable the visualization of their subcellular localization and trafficking within living cells using advanced microscopy techniques.

Biotinylated or Affinity-Based Probes: These probes are invaluable for pull-down assays and affinity chromatography experiments aimed at identifying the direct binding partners of the compounds.

Photoaffinity Probes: These tools can be used to covalently label the biological target upon photoactivation, providing a powerful method for target identification and validation.

Integration of Synthetic, Spectroscopic, and Computational Approaches for Comprehensive Understanding

A holistic understanding of the structure-activity relationships of this compound derivatives can only be achieved through the seamless integration of multiple scientific disciplines. Future research will increasingly rely on a synergistic approach that combines:

Synthetic Chemistry: To generate libraries of structurally diverse analogs for biological screening.

Spectroscopic Techniques: Including NMR, X-ray crystallography, and mass spectrometry, to unambiguously determine the structure and stereochemistry of the synthesized compounds.

Computational Modeling: To rationalize the observed biological activities and guide the design of next-generation compounds with improved potency and selectivity.

This integrated approach will create a virtuous cycle where experimental data informs and refines computational models, which in turn guide the synthesis of new and improved molecules.

Exploration of Cooperative and Synergistic Effects in Multi-Target Systems

The concept of "one drug, one target" is increasingly being replaced by the paradigm of polypharmacology, where a single drug molecule is designed to interact with multiple targets to achieve a superior therapeutic effect. Given the diverse biological activities reported for benzimidazole derivatives, future research should explore:

Multi-Target Drug Design: Intentionally designing this compound derivatives that can modulate multiple, disease-relevant targets simultaneously. This could lead to enhanced efficacy and a reduced likelihood of developing drug resistance.

Synergistic Combinations: Investigating the potential of these compounds to act synergistically with other established therapeutic agents. This could involve combining a this compound derivative with a conventional chemotherapy drug or a targeted therapy to achieve a more potent anti-cancer effect.

Systems Biology Approaches: Employing genomics, proteomics, and metabolomics to understand the complex network of interactions that are perturbed by these multi-targeting agents, providing a more complete picture of their mechanism of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-benzhydryl-1H-benzo[d]imidazole derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. For example, a benzimidazole core is functionalized via nucleophilic substitution or condensation reactions. Key steps include:

  • Core Formation : Reacting o-phenylenediamine with carbonyl sources (e.g., aldehydes) under acidic conditions to form the benzimidazole ring .
  • Substitution : Introducing benzhydryl groups via alkylation or coupling reactions. For instance, using benzhydryl halides in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) under reflux .
  • Purification : Chromatography or recrystallization ensures high purity (>95%). Optimization focuses on solvent choice, temperature, and catalyst (e.g., SiO₂ nanoparticles improve yield in aryl benzimidazole synthesis) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Structural validation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and aromatic proton environments. For example, benzhydryl protons appear as singlets near δ 5.5–6.0 ppm .
  • IR Spectroscopy : Stretching bands for C=N (~1600 cm⁻¹) and N-H (~3400 cm⁻¹) confirm the benzimidazole core .
  • Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]+ peaks matching theoretical values within 5 ppm error) .

Q. What preliminary biological screening approaches are used to evaluate this compound derivatives?

  • Methodological Answer : Initial assays include:

  • Antimicrobial Activity : Broth microdilution against S. aureus or E. coli (MIC values <50 µg/mL indicate potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for EGFR inhibition reported in Table 1 of ).
  • Docking Studies : Preliminary in-silico screening against targets like EGFR or tubulin using AutoDock Vina .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictory electronic property data in this compound derivatives?

  • Methodological Answer : Discrepancies in experimental vs. theoretical HOMO-LUMO gaps or charge distribution are addressed via:

  • Functional Selection : B3LYP/6-31G* accurately predicts benzimidazole electronic structures .
  • Solvent Modeling : PCM (Polarizable Continuum Model) accounts for solvent effects on dipole moments .
  • Validation : Compare computed NMR chemical shifts (e.g., δ 151.93 ppm for N=C-N in ¹³C NMR) with experimental data .

Q. What strategies mitigate discrepancies in biological activity data across studies of this compound analogs?

  • Methodological Answer : Contradictory results (e.g., antimicrobial vs. anticancer potency) arise from:

  • Structural Variations : Substituent position (e.g., para vs. meta) alters steric/electronic profiles. Derivatives with halogenated aryl groups (e.g., 4-Cl, 4-Br) show enhanced antibacterial activity .
  • Assay Conditions : Standardize protocols (e.g., Mueller-Hinton broth for MIC assays) and cell lines (e.g., HeLa vs. MCF-7) .
  • Data Normalization : Report activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How are structure-activity relationships (SARs) developed for this compound derivatives targeting EGFR inhibition?

  • Methodological Answer : SAR studies involve:

  • Systematic Substituent Variation : Modify R₁–R₆ groups (Table 1 in ) to assess hydrophobicity, hydrogen bonding, and π-π stacking.
  • Docking Analysis : Identify key interactions (e.g., 9c derivative forms hydrogen bonds with EGFR’s Met793) .
  • ADMET Profiling : Use SwissADME or PreADMET to predict bioavailability and toxicity (e.g., CNS permeability <−2 log units indicates low neurotoxicity) .

Q. What experimental and computational approaches optimize the regioselectivity of this compound functionalization?

  • Methodological Answer : Regioselective modification at N1 or C2 positions requires:

  • Protecting Groups : Use Boc or benzyl groups to direct reactions to specific sites .
  • Catalysts : Pd(OAc)₂/Xantphos for Suzuki coupling at C5 .
  • DFT-Guided Design : Calculate Fukui indices to predict reactive sites. For example, C2 often has higher electrophilicity .

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2-benzhydryl-1H-benzo[d]imidazole
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2-benzhydryl-1H-benzo[d]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.